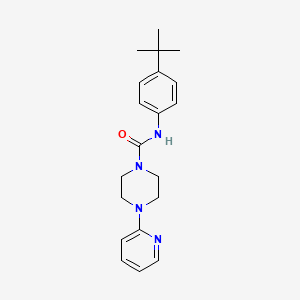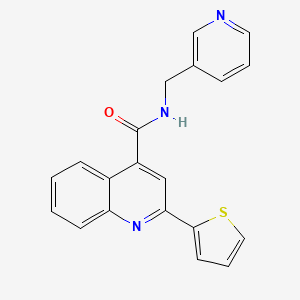
N-(3-acetylphenyl)-2-(4-morpholinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(4-morpholinyl)acetamide is a compound with potential applications in various fields, including medicinal chemistry. Its structure consists of an acetylphenyl and a morpholinyl acetamide moiety, indicating a hybrid molecular framework that could offer unique chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of acetic acid derivatives with amines in the presence of suitable catalysts and conditions. For instance, Sharma et al. (2018) describe the synthesis of a related compound using stirring of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds like N-(3-acetylphenyl)-2-(4-morpholinyl)acetamide can be elucidated using spectroscopic techniques such as NMR, LC-MS, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of its 3D conformation. For example, the crystal structure analysis performed by Sharma et al. (2018) reveals intermolecular hydrogen bonding patterns that could influence the compound's stability and reactivity.
Chemical Reactions and Properties
Compounds with the N-(acetamide) morpholinium structure have been reported to participate in various chemical reactions, reflecting their reactivity towards different reagents and conditions. The study by Kanagarajan et al. (2010) on biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides highlights the potential antimicrobial activity of such compounds, indicating their chemical functionality and utility in biological contexts (Kanagarajan et al., 2010).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-11(17)12-3-2-4-13(9-12)15-14(18)10-16-5-7-19-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHDDKGMGMKRGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[(1R*,2S*,3R*,4S*)-3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide hydrochloride](/img/structure/B5643061.png)
![3-[(3,5-dichlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5643069.png)

![5-[(3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5643086.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5643090.png)
![1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5643098.png)
![N-[4-(4-chlorophenoxy)phenyl]nicotinamide](/img/structure/B5643104.png)
![(2-methoxy-5-methylphenyl)[4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5643109.png)
![benzyl 4-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B5643116.png)

![(3R*,4S*)-4-cyclopropyl-1-{4-[(2-fluorobenzyl)oxy]benzoyl}pyrrolidin-3-amine](/img/structure/B5643122.png)

![3,5-dimethyl-7-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5643151.png)
![{(3R*,4R*)-1-(1H-indol-3-ylacetyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5643161.png)